1-(1-Methyl-1h-imidazol-2-yl)pyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
imidazole , belongs to the class of five-membered heterocyclic compounds. It consists of three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. Imidazole plays a crucial role in various natural products, including histidine, purine, histamine, and DNA-based structures. Its unique properties make it an essential building block for drug development .
Preparation Methods
Synthetic Routes:: Several synthetic routes lead to imidazole synthesis. One common method involves the reaction of glyoxal and ammonia, which was the first reported synthesis. Additionally, imidazole can be prepared through cyclization of α,β-unsaturated aldehydes or ketones with ammonia. Other approaches include the Debus-Radziszewski reaction and the Delepine reaction .
Industrial Production:: Imidazole is industrially produced through the Debus-Radziszewski reaction, which involves the condensation of glyoxal with ammonia. This method yields high-quality imidazole for various applications .
Chemical Reactions Analysis
Imidazole undergoes diverse chemical reactions:
Oxidation: Imidazole can be oxidized to imidazole-2-carboxylic acid.
Reduction: Reduction of imidazole leads to 1,2-dihydroimidazole.
Substitution: Imidazole derivatives can undergo nucleophilic substitution reactions.
Common Reagents and Conditions: Reagents like sodium hydroxide, hydrogen peroxide, and various metal catalysts are used in these reactions.
Major Products: The products depend on the specific reaction conditions and substituents.
Scientific Research Applications
Imidazole finds applications in:
Chemistry: As a versatile building block for drug synthesis.
Biology: In the study of enzyme active sites due to its coordination properties.
Medicine: Imidazole-containing drugs include antifungal agents (e.g., clotrimazole), antiprotozoals (e.g., metronidazole), and antiulcer drugs (e.g., omeprazole).
Industry: Used in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The exact mechanism of imidazole’s effects varies depending on the specific compound. it often interacts with molecular targets, such as enzymes or receptors, modulating biological processes. Further research is needed to fully elucidate its mechanisms .
Comparison with Similar Compounds
Imidazole’s uniqueness lies in its broad applicability across different fields. Similar compounds include benzimidazole, pyrazole, and triazole, but imidazole’s distinct properties set it apart .
Properties
Molecular Formula |
C8H14N4 |
---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
1-(1-methylimidazol-2-yl)pyrrolidin-3-amine |
InChI |
InChI=1S/C8H14N4/c1-11-5-3-10-8(11)12-4-2-7(9)6-12/h3,5,7H,2,4,6,9H2,1H3 |
InChI Key |
XWLOZVSEQFNLKV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1N2CCC(C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.